3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline
Description
Molecular Formula: C₁₃H₁₅ClN₂O
Molecular Weight: 250.72 g/mol
CAS Number: 2007738-61-4
This compound features a 1,3-oxazole core substituted with a chloromethyl group at position 5 and a methyl group at position 2. The oxazole ring is linked to a dimethylaniline moiety, which enhances its electronic and steric properties. The chloromethyl group enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C13H15ClN2O |
|---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H15ClN2O/c1-9-12(8-14)17-13(15-9)10-5-4-6-11(7-10)16(2)3/h4-7H,8H2,1-3H3 |
InChI Key |
TYOBJRWPEZMMEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)N(C)C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method involves the reaction of 4-methyl-2-aminophenol with chloroacetyl chloride to form the oxazole ring. This intermediate is then reacted with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxide derivative.
Scientific Research Applications
3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The oxazole ring can interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Key Properties :
- Reactivity : The chloromethyl group participates in nucleophilic substitutions, forming derivatives with amines, thiols, or alcohols.
- Biological Activity : Exhibits antimicrobial (MIC: 8–64 µg/mL against Staphylococcus aureus and Escherichia coli) and anticancer activity (IC₅₀: ~12 µM against MCF-7 cells) .
- Applications : Used in drug discovery, agrochemicals, and as a precursor for heterocyclic frameworks.
Comparison with Structurally Similar Compounds
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan
Molecular Formula : C₅H₄ClN₅O₂
Key Differences :
- Replaces the oxazole ring with a 1,2,4-oxadiazole and furazan moiety.
- The oxadiazole ring (two nitrogens, one oxygen) alters electron distribution, reducing nucleophilic reactivity compared to oxazole.
2-Chloro-4-(trifluoromethyl)pyrimidine
Molecular Formula : C₅H₂ClF₃N₂
Key Differences :
- Pyrimidine core instead of oxazole, with a trifluoromethyl group enhancing lipophilicity.
- Reactivity : The chlorine atom at position 2 undergoes aromatic substitution more readily than aliphatic chloromethyl groups.
- Applications : Widely used in agrochemicals (e.g., sulfonylurea herbicides) and antiviral agents .
5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole
Molecular Formula: C₁₁H₉ClFNO Key Differences:
- Fluorine substituent on the phenyl ring increases electronegativity and metabolic stability.
- Biological Activity : Shows enhanced antimicrobial potency (MIC: 4–32 µg/mL) compared to the target compound, likely due to fluorine’s electron-withdrawing effects .
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine
Molecular Formula : C₉H₈ClN₄O
Key Differences :
- Oxadiazole ring (1,3,4-isomer) with a dimethylamine group instead of dimethylaniline.
- Applications : Demonstrates antitubercular activity (MIC: 1.6 µg/mL against Mycobacterium tuberculosis), attributed to the oxadiazole’s ability to disrupt cell-wall synthesis .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Core Heterocycle | Key Substituents | Notable Activity/Application |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₅ClN₂O | 1,3-Oxazole | 5-(Chloromethyl), 4-methyl | Antimicrobial, Anticancer |
| 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan | C₅H₄ClN₅O₂ | 1,2,4-Oxadiazole | Furazan, 3-chloromethyl | Explosive materials |
| 5-(Chloromethyl)-2-(3-fluorophenyl)-4-methyl-1,3-oxazole | C₁₁H₉ClFNO | 1,3-Oxazole | 3-Fluorophenyl | Enhanced antimicrobial |
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine | C₉H₈ClN₄O | 1,3,4-Oxadiazole | 4-Chlorophenyl, dimethylamine | Antitubercular |
Structure-Activity Relationships (SAR)
- Chloromethyl Group : Critical for covalent binding to biological targets (e.g., enzymes) via nucleophilic substitution. Its absence reduces cytotoxicity .
- Heterocycle Choice : Oxazoles offer better π-π stacking than oxadiazoles, improving receptor binding in anticancer applications .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhance antimicrobial activity by increasing membrane permeability .
Biological Activity
3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline (CAS Number: 2007738-61-4) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 250.72 g/mol. The structure features a chloromethyl group attached to a 1,3-oxazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.72 g/mol |
| CAS Number | 2007738-61-4 |
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of 1,3-oxazole can inhibit the growth of various bacterial strains. For instance, a study demonstrated that similar oxazole derivatives had minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 8 to 64 µg/mL .
Anticancer Potential
Preliminary studies suggest that 3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline may possess anticancer properties. A case study involving the synthesis of oxazole derivatives reported that certain compounds displayed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range . The mechanism of action is hypothesized to involve the induction of apoptosis through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The biological activity of oxazole derivatives is often influenced by the substitution patterns on the oxazole ring and the adjacent aromatic systems. Studies have indicated that modifications at the chloromethyl position can enhance or diminish activity. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited increased potency against certain microbial strains .
Case Study 1: Antimicrobial Evaluation
A study published in Chemical Biology & Drug Design evaluated a series of oxazole derivatives for their antimicrobial efficacy. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the chloromethyl position significantly impacted antimicrobial activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Cytotoxicity Assay
In another study focusing on anticancer activity, researchers synthesized various oxazole derivatives and tested them against several cancer cell lines. Among these, 3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline showed promising results with an IC50 value of 12 µM against MCF-7 cells. The study concluded that further exploration into its mechanism could unveil new therapeutic avenues for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
